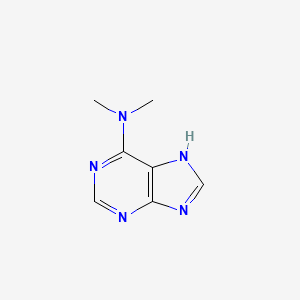

6-Dimethylaminopurine

Description

6-Dimethylaminopurine has been reported in Spiraea formosana with data available.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAOQMSVZHOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239658 | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-55-6 | |

| Record name | 6-DMAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Dimethylamino)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-DIMETHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Dimethylaminopurine (6-DMAP): An In-depth Technical Guide to its Mechanism of Action as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Dimethylaminopurine (6-DMAP) is a synthetic purine derivative widely recognized in cell biology as a non-selective inhibitor of serine/threonine protein kinases.[1][2][3] Its primary mechanism of action is understood to be the competitive inhibition of the ATP-binding site on a range of protein kinases, a characteristic common to many purine-based inhibitors.[4] This broad-spectrum inhibitory activity has made 6-DMAP a valuable tool for dissecting cellular signaling pathways, particularly those governing cell cycle progression, oocyte maturation, and protein synthesis.[5] This technical guide provides a comprehensive overview of the core mechanism of action of 6-DMAP, supported by available data, detailed experimental protocols, and visual representations of the key pathways and processes it modulates. While extensive research has elucidated the qualitative effects of 6-DMAP, it is important to note a conspicuous absence of comprehensive quantitative data, such as IC50 or Ki values, across a broad panel of kinases in publicly available literature.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound's molecular structure, as a purine analog, is central to its function as a kinase inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. 6-DMAP mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. This binding is competitive with ATP, meaning that 6-DMAP and ATP directly compete for the same binding site on the enzyme. By occupying this site, 6-DMAP prevents the binding of ATP and, consequently, inhibits the phosphorylation of the kinase's downstream substrates.

Caption: General mechanism of ATP-competitive kinase inhibition by 6-DMAP.

Key Kinase Targets and Cellular Pathways

While being a non-selective inhibitor, research has highlighted several key kinases and signaling pathways that are particularly sensitive to 6-DMAP.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

6-DMAP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. For instance, it can inhibit the p34cdc2/cyclin B kinase, also known as Maturation-Promoting Factor (MPF), which is crucial for the G2/M transition. This inhibition is a key reason for its widespread use in oocyte maturation studies, where it can arrest cells in interphase.

p70S6 Kinase (p70S6K) and Protein Synthesis

6-DMAP inhibits the activation of the 70 kDa S6 kinase (p70S6K), a key enzyme in the signaling pathway that controls protein synthesis. p70S6K is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit. The phosphorylation of S6 is a critical step in the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational machinery. By inhibiting p70S6K, 6-DMAP can effectively suppress protein synthesis.

The inhibition of p70S6K by 6-DMAP has been observed in response to growth factors like Epidermal Growth Factor (EGF). The signaling cascade initiated by EGF binding to its receptor (EGFR) typically leads to the activation of the PI3K/Akt/mTOR pathway, which in turn activates p70S6K.

Caption: Simplified signaling pathway of EGF-induced p70S6K activation and its inhibition by 6-DMAP.

Effects on the Cytoskeleton

Studies have also reported that 6-DMAP can drastically affect cytoskeletal components, leading to rapid morphological changes in cells. The precise kinase targets mediating these effects are not fully elucidated but may involve kinases that regulate microtubule and actin dynamics.

Quantitative Data on Kinase Inhibition

A significant limitation in the current understanding of 6-DMAP is the scarcity of publicly available, comprehensive quantitative data on its inhibitory potency against a wide range of kinases. While its effects are well-documented qualitatively, specific IC50 or Ki values are not readily found in the literature. The table below summarizes the known and inferred inhibitory activities of 6-DMAP.

| Kinase Target Family | Specific Kinase(s) | Observed Effect | Quantitative Data (IC50/Ki) | Reference(s) |

| Cyclin-Dependent Kinases | p34cdc2/cyclin B (MPF) | Inhibition of activity, cell cycle arrest | Not specified | |

| Ribosomal S6 Kinases | p70S6K | Inhibition of activation and phosphorylation of S6 | Not specified | |

| Other Serine/Threonine Kinases | General | Broad-spectrum inhibition of protein phosphorylation | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the kinase inhibitory activity of 6-DMAP.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the direct inhibitory effect of 6-DMAP on a purified kinase.

Objective: To measure the IC50 of 6-DMAP for a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate for the kinase

-

This compound (6-DMAP) stock solution (e.g., in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper (e.g., P81)

-

1% phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of 6-DMAP in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the substrate.

-

Add the diluted 6-DMAP or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper strip.

-

Wash the P81 paper strips three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each 6-DMAP concentration.

-

Plot the percentage of kinase activity against the logarithm of the 6-DMAP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based p70S6K Inhibition Assay

This protocol describes how to assess the effect of 6-DMAP on the activity of p70S6K within a cellular context.

Objective: To determine if 6-DMAP inhibits the phosphorylation of the p70S6K substrate, S6 ribosomal protein, in cultured cells.

Materials:

-

Cell line of interest (e.g., CHEF/18)

-

Cell culture medium and supplements

-

Growth factor (e.g., EGF)

-

This compound (6-DMAP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of 6-DMAP or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the p70S6K pathway.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total S6 and a loading control (e.g., Actin) to ensure equal loading and to assess total protein levels.

-

Quantify the band intensities to determine the relative levels of S6 phosphorylation.

Conclusion

This compound is a valuable research tool for the study of serine/threonine kinase-mediated signaling pathways. Its mechanism as an ATP-competitive inhibitor is well-established in principle, and its effects on key cellular processes like cell cycle progression and protein synthesis are extensively documented. However, for drug development professionals, the lack of comprehensive and specific quantitative inhibition data is a significant drawback. Future research involving large-scale kinase profiling would be invaluable to better characterize the selectivity of 6-DMAP and to potentially identify novel, more specific applications or lead compounds for drug discovery. The protocols and diagrams provided in this guide offer a solid foundation for researchers utilizing 6-DMAP in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA replication initiation by 6-DMAP treatment in maturing oocytes and dividing embryos from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Dimethylaminopurine (6-DMAP) in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetic purine derivative, has emerged as a valuable tool in cell biology research due to its potent and varied effects on fundamental cellular processes. Primarily recognized as a non-selective protein kinase inhibitor, 6-DMAP profoundly influences the cell cycle, induces apoptosis, and modulates key signaling pathways. This technical guide provides a comprehensive overview of 6-DMAP, its mechanism of action, and its applications in cellular research. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in cell culture, and visual representations of the signaling pathways it affects.

Introduction to 6-DMAP

This compound (IUPAC name: N,N-dimethyl-7H-purin-6-amine), also known as N6,N6-Dimethyladenine, is a purine analog with a molecular weight of 163.18 g/mol .[1] Its structure, characterized by the substitution of two methyl groups at the N6 position of the adenine ring, allows it to function as an ATP-competitive inhibitor for a range of protein kinases. This broad-spectrum inhibitory activity makes it a powerful agent for studying cellular processes that are heavily regulated by protein phosphorylation.

Mechanism of Action: A Multi-faceted Kinase Inhibitor

The primary mechanism of action of 6-DMAP is the inhibition of protein kinases, particularly serine/threonine kinases.[2] By binding to the ATP-binding pocket of these enzymes, 6-DMAP prevents the transfer of a phosphate group from ATP to their protein substrates, thereby disrupting downstream signaling cascades.

Inhibition of Cell Cycle Progression

6-DMAP is a well-documented inhibitor of the cell cycle. Its effects are most pronounced in the G1 phase, where it can induce a cell cycle arrest.[3] This is achieved, in part, through the inhibition of key cell cycle regulators. One notable target is the 70 kDa S6 kinase (p70S6k), a component of the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth and proliferation.[1] Inhibition of p70S6k by 6-DMAP disrupts the normal progression from G1 to S phase.

Induction of Apoptosis

6-DMAP is a potent inducer of apoptosis, or programmed cell death, in various cell types. The apoptotic cascade initiated by 6-DMAP primarily proceeds through the intrinsic (mitochondrial) pathway. Treatment with 6-DMAP leads to a decrease in the expression of the anti-apoptotic protein Bcl-XL and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Quantitative Data: Kinase Inhibition Profile

While 6-DMAP is known as a broad-spectrum kinase inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against a wide range of kinases is not extensively available in publicly accessible literature. The following table summarizes the known inhibitory activities of 6-DMAP. Researchers are encouraged to perform their own kinase profiling assays to determine the specific activity of 6-DMAP in their experimental systems.

| Kinase Target | IC50 (µM) | Cell Line/System | Reference |

| p70 S6 Kinase (p70S6k) | Activity Inhibited | Chinese hamster fibroblasts | |

| Cyclin-dependent kinases (CDKs) | Activity Inhibited | General |

Note: This table is not exhaustive and represents currently available data. The lack of specific IC50 values highlights the need for further quantitative profiling of 6-DMAP.

Signaling Pathways Modulated by 6-DMAP

The inhibitory action of 6-DMAP on various kinases results in the modulation of critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways affected by 6-DMAP.

Cell Cycle Regulation Pathway

Caption: 6-DMAP inhibits p70S6k, disrupting the G1 to S phase transition.

Apoptosis Induction Pathway

Caption: 6-DMAP induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following protocols provide a general framework for using 6-DMAP in cultured mammalian cells. It is crucial to optimize these protocols for specific cell lines and experimental goals.

General Cell Treatment Protocol

This protocol describes a general method for treating adherent mammalian cells with 6-DMAP to assess its effects on cell viability and protein expression.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, U937)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well or 96-well plates)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

-

-

Preparation of 6-DMAP Working Solutions:

-

On the day of the experiment, prepare fresh dilutions of the 6-DMAP stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 10 mM. It is important to include a vehicle control (medium with the same concentration of DMSO as the highest 6-DMAP concentration).

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of 6-DMAP or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation times will vary depending on the specific endpoint being measured.

-

-

Endpoint Analysis:

-

Following incubation, proceed with the desired downstream analysis.

-

Cell Viability Assay (MTT Assay)

Materials:

-

Treated cells from the General Cell Treatment Protocol in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Add 10 µL of MTT solution to each well of the 96-well plate containing the treated cells.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Expression

Materials:

-

Treated cells from the General Cell Treatment Protocol in 6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p70S6k, anti-Bax, anti-Bcl-XL, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

6-DMAP is a versatile and potent inhibitor of protein kinases that serves as an invaluable tool for dissecting complex cellular processes. Its ability to arrest the cell cycle and induce apoptosis makes it particularly useful for studies in cancer biology and developmental biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize 6-DMAP in their investigations. However, due to its non-selective nature, it is imperative to carefully design experiments and interpret results in the context of its broad inhibitory profile. Future research focusing on a comprehensive kinase profiling of 6-DMAP will further enhance its utility as a specific and well-characterized chemical probe in cell biology.

References

N,N-Dimethyladenine: A Technical Guide to its Function as a Serine/Threonine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyladenine (also known as 6-Dimethylaminopurine, DMAP) is a purine analogue recognized for its role as a broad-spectrum inhibitor of serine/threonine kinases. This technical guide provides an in-depth overview of the inhibitory functions of N,N-Dimethyladenine, focusing on its impact on key cellular signaling pathways, including the PI3K/AKT/mTOR and Cyclin-Dependent Kinase (CDK) pathways. This document details its mechanism of action, presents available quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Visual diagrams of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and functional consequences.

Introduction

N,N-Dimethyladenine is a synthetic compound that has been utilized in cell biology research as a tool to probe the function of serine/threonine kinases.[1] These kinases play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of serine/threonine kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. N,N-Dimethyladenine has been characterized as a dual inhibitor of protein kinases and CDKs, highlighting its potential to interfere with fundamental cellular control mechanisms.[1]

Mechanism of Action

N,N-Dimethyladenine exerts its biological effects by competitively binding to the ATP-binding pocket of various serine/threonine kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition is not highly selective, leading to a broad range of cellular effects.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. N,N-Dimethyladenine has been shown to inhibit components of this pathway. Specifically, it has been observed to inhibit the phosphorylation of the 70 kDa S6 kinase (p70S6k), a downstream effector of mTOR.[2] By inhibiting p70S6k, N,N-Dimethyladenine can disrupt protein synthesis and cell growth. While direct inhibition of AKT by N,N-Dimethyladenine is less characterized, the related compound N6,N6-dimethyladenosine has been shown to strongly inhibit AKT phosphorylation.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation

The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs in complex with their cyclin partners. N,N-Dimethyladenine has been identified as a CDK inhibitor, leading to cell cycle arrest.[1] Its inhibitory action on CDKs disrupts the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which is crucial for the G1/S phase transition. Furthermore, inhibition of mitotic CDKs can lead to arrest in the G2/M phase of the cell cycle.[3] Studies have shown that N,N-Dimethyladenine can induce a G2/M arrest, preventing cells from entering mitosis.

Quantitative Data: Inhibitory Activity

| Kinase Target | IC50 (µM) | Comments |

| Cyclin-Dependent Kinases (general) | Not specified | N,N-Dimethyladenine is described as a dual inhibitor of protein kinases and CDKs. |

| p70S6 Kinase (p70S6k) | Not specified | Inhibition of phosphorylation and activation has been observed in vivo. |

Further research is required to establish a more comprehensive kinase selectivity profile for N,N-Dimethyladenine.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Caption: PI3K/AKT/mTOR pathway showing inhibition of p70S6k by N,N-Dimethyladenine.

Caption: CDK-mediated cell cycle regulation and its inhibition by N,N-Dimethyladenine.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing N,N-Dimethyladenine.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of N,N-Dimethyladenine.

In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of N,N-Dimethyladenine against a specific serine/threonine kinase.

Materials:

-

Purified recombinant serine/threonine kinase

-

Kinase-specific substrate peptide

-

ATP

-

N,N-Dimethyladenine (stock solution in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of N,N-Dimethyladenine in DMSO. Further dilute these concentrations in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In each well of the microplate, add the following in order:

-

Kinase assay buffer

-

N,N-Dimethyladenine dilution or DMSO control

-

Kinase solution

-

Substrate solution

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase activity detection kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no kinase).

-

Normalize the data with the positive control (no inhibitor) set to 100% activity and a control with a known potent inhibitor set to 0% activity.

-

Plot the percentage of kinase inhibition against the logarithm of the N,N-Dimethyladenine concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Cell-Based Western Blot Assay for Phospho-Protein Analysis

This protocol is used to assess the effect of N,N-Dimethyladenine on the phosphorylation of key signaling proteins within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., a line with an activated PI3K/AKT pathway)

-

Cell culture medium and supplements

-

N,N-Dimethyladenine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6k (Thr389), anti-total-p70S6k, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of N,N-Dimethyladenine for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each target.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of N,N-Dimethyladenine on cell cycle distribution.

Materials:

-

Cell line of interest

-

N,N-Dimethyladenine

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of N,N-Dimethyladenine for a desired period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

N,N-Dimethyladenine serves as a valuable research tool for studying the roles of serine/threonine kinases in cellular signaling. Its ability to inhibit key pathways such as the PI3K/AKT/mTOR and CDK-mediated cell cycle progression pathways makes it a potent modulator of cell fate. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific effects and potential therapeutic applications of N,N-Dimethyladenine and its derivatives. A more detailed characterization of its kinase selectivity profile is a critical next step in fully understanding its mechanism of action and potential for further development.

References

- 1. N6,N6-dimethyladenine | CAS#:938-55-6 | Chemsrc [chemsrc.com]

- 2. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 6-Dimethylaminopurine: A Technical Guide to a Prototypical Purine Analog Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetically derived purine analog, has played a significant role in cell biology and drug discovery as a prototypical serine/threonine kinase inhibitor. Initially identified as a component of the antibiotic puromycin, its independent synthesis and subsequent characterization revealed a potent ability to modulate critical cellular processes, most notably cell cycle progression and protein synthesis. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of 6-DMAP, with a focus on its inhibitory effects on key signaling pathways. Detailed experimental protocols, quantitative data on its kinase inhibition profile, and visual representations of its molecular interactions are presented to serve as a comprehensive resource for researchers in the field.

Introduction: From Antibiotic Component to Research Tool

This compound, also known as N⁶,N⁶-dimethyladenine, is a purine derivative characterized by two methyl groups attached to the amine at the 6th position of the purine ring.[1] Its discovery is intrinsically linked to the study of the aminonucleoside antibiotic puromycin, which is produced by the bacterium Streptomyces alboniger.[2] Early structural elucidation of puromycin revealed this compound as a key hydrolytic fragment.[3]

The first reported chemical synthesis of this compound was achieved in the mid-20th century, marking its transition from a natural product component to a readily accessible tool for chemical and biological research.[3] As a purine analog, 6-DMAP was investigated for its potential to interfere with cellular processes that utilize natural purines like adenine and guanine. This led to the pivotal discovery of its function as a protein kinase inhibitor, a finding that has since driven its widespread use in studying signal transduction and cell cycle control.[4]

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 163.18 g/mol and the chemical formula C₇H₉N₅. It is sparingly soluble in polar solvents.

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from early literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloropurine

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Ethanol

-

Reflux condenser

-

Stirring apparatus

-

Crystallization dish

-

Filtration apparatus

-

Melting point apparatus

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in ethanol.

-

Addition of Dimethylamine: To the stirred solution, add an excess of aqueous dimethylamine solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Evaporation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess dimethylamine by rotary evaporation under reduced pressure.

-

Crystallization: Dissolve the resulting residue in a minimal amount of hot water or ethanol and allow it to cool slowly to induce crystallization.

-

Isolation and Purification: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic analysis.

Characterization:

-

Melting Point: The melting point of the synthesized this compound should be compared to the literature value.

-

UV-Vis Spectroscopy: The UV absorption spectrum in a suitable solvent (e.g., ethanol) should be recorded and the wavelength of maximum absorbance (λmax) compared with known values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.

Mechanism of Action: A Non-Selective Kinase Inhibitor

6-DMAP exerts its biological effects primarily through the inhibition of serine/threonine protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these enzymes and preventing the transfer of a phosphate group to their protein substrates. This non-selective inhibition of a broad range of kinases leads to a variety of cellular effects.

Quantitative Analysis of Kinase Inhibition

The inhibitory potential of 6-DMAP has been evaluated against several kinases. The following table summarizes the available IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC₅₀ (µM) | Notes |

| p34cdc2/cyclin B | >100 | Low potency against this key cell cycle kinase. |

| p33cdk2/cyclin A | >100 | Low potency. |

| p33cdk2/cyclin E | >100 | Low potency. |

| p33cdk5/p35 | >100 | Low potency. |

| ERK1/MAP-kinase | >100 | Low potency. |

Data from Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European journal of biochemistry, 224(2), 771-786.

It is important to note that while the IC₅₀ values against specific CDKs are high, indicating low potency, 6-DMAP is considered a general kinase inhibitor, and its effects are likely due to the combined inhibition of multiple kinases at the concentrations typically used in cell-based assays (in the millimolar range).

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of 6-DMAP against a target kinase in vitro.

Materials:

-

Purified active kinase

-

Specific peptide or protein substrate for the kinase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other methods)

-

Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

-

Phosphocellulose paper or other means of separating phosphorylated substrate from unreacted ATP

-

Scintillation counter (for radiolabeled assays) or appropriate detection reagents and instrument (for non-radioactive assays)

-

Incubator

Procedure:

-

Reaction Setup: Prepare a kinase reaction mixture containing the kinase reaction buffer, the purified kinase, and its substrate.

-

Inhibitor Addition: Add varying concentrations of 6-DMAP (or vehicle control, e.g., DMSO) to the reaction mixtures. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

Detection of Phosphorylation:

-

Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay: Use a suitable detection method, such as an antibody that recognizes the phosphorylated substrate (e.g., in an ELISA or Western blot format) or a luminescence-based assay that measures ATP consumption.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 6-DMAP compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Impact on Cellular Signaling Pathways

6-DMAP's non-selective kinase inhibition has profound effects on several critical signaling pathways, leading to a range of cellular responses including cell cycle arrest, inhibition of protein synthesis, and induction of apoptosis.

Inhibition of the Cell Cycle via Cyclin-Dependent Kinases (CDKs)

While direct inhibition of key CDKs by 6-DMAP is relatively weak, its broader kinase inhibitory activity can indirectly lead to cell cycle arrest. By inhibiting upstream kinases that regulate CDK activity or the expression of cyclins, 6-DMAP can prevent cells from progressing through the cell cycle. For instance, it has been shown to reversibly inhibit the transition to metaphase during the first meiotic cell division of mouse oocytes.

Modulation of the PI3K/Akt/mTOR Pathway and Inhibition of p70S6 Kinase

6-DMAP has been shown to inhibit the phosphorylation of ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k). p70S6k is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of p70S6k by 6-DMAP can lead to the suppression of protein synthesis and cell growth. Interestingly, studies have suggested that this inhibition occurs without directly affecting the phosphorylation of MAP kinase, indicating a degree of specificity in its action on downstream signaling components.

Applications in Research and Drug Development

The ability of 6-DMAP to broadly inhibit protein kinases has made it a valuable tool in various research applications:

-

Oocyte Activation and Cloning: 6-DMAP is widely used in somatic cell nuclear transfer (cloning) protocols to artificially activate oocytes. By inhibiting kinases that maintain the metaphase-arrested state, 6-DMAP promotes the transition to interphase and the initiation of embryonic development.

-

Cell Cycle Studies: As a cell cycle inhibitor, 6-DMAP has been instrumental in synchronizing cell populations at specific stages of the cell cycle, facilitating the study of cell cycle-dependent processes.

-

Signal Transduction Research: By observing the cellular effects of 6-DMAP treatment, researchers can infer the roles of serine/threonine kinases in various signaling pathways.

-

Scaffold for Drug Discovery: The purine scaffold of 6-DMAP has served as a starting point for the development of more potent and selective kinase inhibitors for therapeutic use, particularly in the field of oncology.

Conclusion

The discovery and characterization of this compound as a purine analog and a non-selective serine/threonine kinase inhibitor have provided the scientific community with a valuable tool for dissecting complex cellular processes. From its origins as a component of an antibiotic to its widespread use in cell cycle research and assisted reproductive technologies, 6-DMAP has paved the way for a deeper understanding of the kinome and has served as a foundational scaffold for the development of targeted kinase inhibitor drugs. This technical guide offers a comprehensive overview of this important molecule, providing researchers with the necessary background, data, and protocols to effectively utilize 6-DMAP in their own investigations.

References

- 1. embopress.org [embopress.org]

- 2. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

N6,N6-dimethyladenine (m6A) in Mammalian Cells: A Technical Guide to Cellular Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the regulation of gene expression.[1][2] This dynamic and reversible epitranscriptomic mark influences nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[3][4] Dysregulation of m6A modification has been implicated in a wide range of human diseases, including various cancers, metabolic disorders, and neurodegenerative diseases, making its regulatory machinery a compelling target for therapeutic development.[5] This technical guide provides an in-depth overview of the cellular targets of m6A, the molecular machinery that governs it, key signaling pathways it modulates, and the experimental protocols used for its study.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The fate of an m6A-modified transcript is determined by a coordinated interplay of three classes of proteins: "writers" that deposit the mark, "erasers" that remove it, and "readers" that recognize it and execute downstream functions.

-

Writers (Methyltransferases): The primary m6A writer is a multi-subunit methyltransferase complex. The core components are METTL3 (Methyltransferase-like 3), which provides the catalytic activity, and METTL14, which acts as an RNA-binding scaffold that enhances METTL3's function. This core complex associates with other regulatory proteins, including WTAP (Wilms' tumor 1-associating protein), VIRMA (Vir-like m6A methyltransferase associated, also known as KIAA1429), RBM15/15B, and ZC3H13, which help guide the complex to specific RNA sites.

-

Erasers (Demethylases): The m6A modification is reversible, a process mediated by two key demethylases. The fat mass and obesity-associated protein (FTO) was the first m6A eraser discovered and can oxidatively demethylate m6A. The second eraser, AlkB homolog 5 (ALKBH5), directly removes the methyl group from adenosine. The dynamic action of these erasers allows cells to fine-tune m6A levels in response to various stimuli.

-

Readers (m6A-Binding Proteins): Reader proteins are the primary effectors of m6A's functions. They selectively bind to m6A-modified transcripts and determine their subsequent fate. The most well-characterized family of readers contains the YT521-B homology (YTH) domain. This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3, and nuclear proteins like YTHDC1 and YTHDC2. Other important reader protein families include the insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1/2/3) and certain heterogeneous nuclear ribonucleoproteins (HNRNPs).

The diagram below illustrates the dynamic interplay of the m6A regulatory machinery.

Table 1: Key Proteins in the m6A Regulatory Pathway

| Role | Protein | Primary Function | Cellular Localization |

| Writer | METTL3 | Catalytic subunit of the methyltransferase complex. | Nucleus |

| METTL14 | RNA-binding scaffold, enhances METTL3 activity. | Nucleus | |

| WTAP | Adapter protein, guides the complex to RNA. | Nucleus | |

| Eraser | FTO | N6-methyladenosine demethylase. | Nucleus |

| ALKBH5 | N6-methyladenosine demethylase. | Nucleus | |

| Reader | YTHDF1 | Promotes translation of m6A-modified mRNA. | Cytoplasm |

| YTHDF2 | Promotes degradation of m6A-modified mRNA. | Cytoplasm | |

| YTHDF3 | Works with YTHDF1 to promote translation and affects decay. | Cytoplasm | |

| YTHDC1 | Regulates splicing and nuclear export of m6A-modified RNA. | Nucleus | |

| IGF2BP1/2/3 | Enhances the stability and translation of target mRNAs. | Cytoplasm |

Cellular Functions and mRNA Targets

m6A modification is a critical layer of post-transcriptional gene regulation. The presence of m6A within a transcript, typically in the consensus sequence RRACH (where R=G or A; H=A, C, or U), can profoundly alter its fate.

-

mRNA Stability: The most well-established role of m6A is in controlling mRNA lifetime. The reader protein YTHDF2 binds to m6A-marked transcripts and recruits the CCR4-NOT deadenylase complex, leading to mRNA degradation. Conversely, IGF2BP proteins can protect m6A-containing mRNAs from decay, thereby increasing their stability.

-

mRNA Translation: m6A can either enhance or repress translation. YTHDF1 promotes the translation of its target mRNAs by interacting with translation initiation factors. In some contexts, METTL3 itself can enhance translation by recruiting the initiation factor eIF3, a function independent of its catalytic activity. The location of the m6A mark within the transcript (5' UTR, coding sequence, or 3' UTR) can influence its effect on translation.

-

RNA Splicing and Processing: In the nucleus, the reader YTHDC1 can modulate pre-mRNA splicing by recruiting splicing factors like SRSF3 or blocking others like SRSF10, thereby influencing exon inclusion or skipping.

The diagram below illustrates how different reader proteins direct m6A-modified mRNA to distinct cellular fates.

Involvement in Cellular Signaling Pathways

m6A modification is deeply integrated with major signal transduction networks, allowing cells to rapidly reprogram gene expression in response to external cues.

-

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway, crucial for cell differentiation and tumorigenesis, is modulated by m6A. Upon TGF-β stimulation, the signaling effectors SMAD2/3 can interact with the METTL3/14 writer complex to induce m6A modification on key target genes. For instance, in cancer cells undergoing epithelial-mesenchymal transition (EMT), TGF-β induces m6A on SNAIL mRNA, which is then bound by YTHDF1 to enhance its translation.

-

Wnt/β-catenin Signaling: The Wnt pathway is another critical developmental and cancer-related pathway regulated by m6A. The eraser ALKBH5 has been shown to inhibit pancreatic cancer progression by demethylating and stabilizing the mRNA of the Wnt inhibitor WIF-1. Conversely, in other contexts, the eraser FTO can promote cancer by reducing m6A on β-catenin mRNA, leading to its upregulation.

-

PI3K/Akt/mTOR Signaling: This pathway, central to cell growth and metabolism, is also under m6A control. In some cancers, METTL3 acts as a tumor suppressor by inhibiting the PI3K/Akt/mTOR pathway. Knockdown of the writer METTL14 can lead to increased expression of the transcription factor SOX4, which in turn activates PI3K/Akt signaling to promote malignancy.

The following diagram shows the crosstalk between the TGF-β signaling pathway and the m6A machinery.

Quantitative Data on m6A Modification

While the field is rapidly evolving, several key quantitative metrics help to frame the landscape of m6A modification in mammalian cells.

Table 2: Quantitative Metrics of m6A Modification

| Parameter | Value | Context/Method | Reference |

| Prevalence in Adenosine | 0.1% - 1.0% | Percentage of total adenosine residues in mRNA that are m6A-modified. | |

| Frequency per Transcript | 2-5 sites | Average number of m6A modifications per mRNA molecule. | |

| Consensus Motif | DRACH / RRACH | (D=A/G/U; R=A/G; H=A/C/U). The sequence context where m6A occurs. | |

| METTL3 Binding | ~22% of m6A sites | Proportion of all m6A sites that METTL3 can bind to. | |

| YTHDF2 Target RNAs | >3,000 | Number of cellular RNA targets identified for the YTHDF2 reader protein. | |

| Minimum RNA for Detection | 2-50 ng | Amount of poly(A)+ RNA required for m6A-SAC-seq. |

Experimental Protocols for m6A Analysis

Studying m6A requires specialized techniques to map its location and quantify its abundance. Below are protocols for two cornerstone methodologies.

Protocol 1: m6A-Seq / MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)

This antibody-based method is the most widely used approach for transcriptome-wide mapping of m6A sites.

Objective: To identify all m6A-containing RNA fragments in a sample.

Methodology:

-

RNA Isolation: Isolate total RNA from mammalian cells or tissues. Ensure high quality and purity (A260/280 ratio ~2.0).

-

mRNA Purification: Enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

-

RNA Fragmentation: Chemically fragment the purified mRNA into ~100-nucleotide-long segments using RNA fragmentation buffer.

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a highly specific anti-m6A antibody.

-

Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Perform stringent washes to remove non-specifically bound RNA fragments.

-

-

Elution: Elute the m6A-containing RNA fragments from the beads.

-

Library Preparation: Prepare next-generation sequencing (NGS) libraries from both the immunoprecipitated (IP) RNA and a portion of the original fragmented RNA (Input control).

-

Sequencing: Perform high-throughput sequencing of the IP and Input libraries.

-

Data Analysis: Align sequencing reads to the reference genome. Identify m6A peaks by finding regions that are significantly enriched in the IP sample compared to the Input control.

The workflow for MeRIP-Seq is visualized below.

Protocol 2: LC-MS/MS for Global m6A Quantification

Liquid chromatography-tandem mass spectrometry provides a highly accurate method for quantifying the overall level of m6A relative to unmodified adenosine.

Objective: To determine the m6A/A ratio in total mRNA.

Methodology:

-

RNA Isolation and Purification: Isolate total RNA and purify mRNA as described in the MeRIP-Seq protocol.

-

Nucleoside Digestion:

-

Digest the purified mRNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 (to break phosphodiester bonds) and alkaline phosphatase (to remove the 5'-phosphate).

-

-

Liquid Chromatography (LC): Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system. The nucleosides (including adenosine and m6A) will be separated based on their physicochemical properties as they pass through the LC column.

-

Tandem Mass Spectrometry (MS/MS):

-

The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The instrument is set to specifically detect and quantify the mass-to-charge ratios corresponding to adenosine and N6-methyladenosine.

-

-

Quantification: Generate standard curves using known concentrations of pure adenosine and m6A. Use these curves to calculate the absolute amounts of A and m6A in the sample and determine the final m6A/A ratio.

Therapeutic Targeting of the m6A Pathway

Given the frequent dysregulation of m6A regulators in cancer, developing small molecule inhibitors has become a major focus in drug discovery.

-

Targeting Writers: Inhibitors of METTL3 are being developed for cancers like acute myeloid leukemia (AML), where METTL3 acts as an oncogene. For example, the selective METTL3 inhibitor STM2457 has been shown to impair AML cell growth and induce differentiation.

-

Targeting Erasers: FTO is overexpressed in various cancers and is a prime target for inhibitor development. R-2-hydroxyglutarate (R-2HG), an oncometabolite, has been found to inhibit FTO activity, leading to anti-leukemic effects. More specific FTO inhibitors are also in preclinical development.

The development of drugs targeting the m6A pathway holds significant promise for novel cancer therapies and treatments for other m6A-related diseases. Continued research into the specific cellular targets and downstream consequences of m6A modification will be critical for realizing this therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. m6A modification: recent advances, anticancer targeted drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

An In-depth Technical Guide to 6-(Dimethylamino)purine: Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)purine (6-DMAP), a synthetic purine derivative, has garnered significant attention in cellular and developmental biology due to its potent inhibitory effects on key cellular processes. Functioning primarily as a serine/threonine protein kinase and cyclin-dependent kinase (CDK) inhibitor, 6-DMAP serves as a valuable tool for dissecting the complexities of cell cycle regulation, oocyte maturation, and apoptosis. This technical guide provides a comprehensive overview of the biochemical properties, molecular structure, and mechanisms of action of 6-DMAP. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates, aiming to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their investigations.

Introduction

6-(Dimethylamino)purine, also known as N,N-Dimethyladenine, is a purine analog that has been extensively used as a chemical probe to investigate the roles of protein phosphorylation in various cellular events. Its ability to inhibit a broad range of protein kinases makes it a powerful, albeit non-selective, tool for studying signal transduction pathways. This guide will delve into the core biochemical and structural aspects of 6-DMAP, providing a foundational understanding for its application in research and potential therapeutic development.

Molecular Structure and Chemical Properties

6-DMAP is characterized by a purine core with a dimethylamino group attached at the 6th position. This modification is key to its biological activity.

Table 1: Chemical and Physical Properties of 6-(Dimethylamino)purine

| Property | Value | Reference(s) |

| IUPAC Name | N,N-dimethyl-7H-purin-6-amine | [1] |

| Synonyms | 6-DMAP, N,N-Dimethyladenine, N6,N6-Dimethyladenine | [2] |

| CAS Number | 938-55-6 | |

| Molecular Formula | C₇H₉N₅ | |

| Molecular Weight | 163.18 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 259-262 °C | |

| Solubility | Soluble in DMSO (32 mg/mL), DMF (30 mg/mL), and water. | |

| SMILES | CN(C)c1ncnc2[nH]cnc12 | |

| InChI Key | BVIAOQMSVZHOJM-UHFFFAOYSA-N |

Biochemical Properties and Mechanism of Action

6-DMAP exerts its biological effects primarily through the inhibition of serine/threonine protein kinases, including several members of the cyclin-dependent kinase (CDK) family. This inhibition leads to the dephosphorylation of various cellular proteins, thereby modulating their activity and downstream signaling pathways.

Inhibition of Protein Kinases and Cyclin-Dependent Kinases

6-DMAP is a non-selective protein kinase inhibitor. Its primary mechanism of action involves competing with ATP for binding to the catalytic site of these enzymes. By occupying the ATP-binding pocket, 6-DMAP prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively blocking the phosphorylation event.

While comprehensive IC50 data for 6-DMAP against a wide panel of kinases is not extensively published in a consolidated form, its inhibitory effects on CDKs are well-documented. CDKs are key regulators of the cell cycle, and their inhibition by 6-DMAP is central to its observed biological effects.

Table 2: Reported Inhibitory Activities and Effective Concentrations of 6-(Dimethylamino)purine

| Target/Process | Organism/Cell Line | Effective Concentration/IC50 | Observed Effect | Reference(s) |

| Protein Kinases | General | Not specified | Inhibition of protein phosphorylation | |

| Cyclin-Dependent Kinases (CDKs) | General | Not specified | Inhibition of CDK activity | |

| Oocyte Maturation | Mouse | 2.5 mM | Acceleration of transition to interphase | |

| Oocyte Activation | Porcine | 2 mM | More rapid depletion of MPF activity | |

| Apoptosis Induction | Lymphoma cells | 5 mM | Downregulation of cell proliferation genes |

Note: IC50 values for 6-DMAP are not consistently reported across a wide range of specific kinases in the readily available literature. The concentrations listed are those demonstrated to be effective in inducing specific cellular responses.

Effects on the Cell Cycle

6-DMAP is widely recognized for its ability to arrest the cell cycle. This effect is a direct consequence of its inhibition of CDKs, which are essential for the progression through different phases of the cell cycle. The inhibition of CDKs by 6-DMAP leads to a failure in the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents the transcription of genes required for DNA replication and cell division.

A significant application of 6-DMAP is in the study of oocyte maturation and activation. It has been shown to accelerate the transition to interphase in activated mouse oocytes and to more rapidly deplete Maturation Promoting Factor (MPF) activity in porcine oocytes. This is achieved by inhibiting the protein kinases that maintain the M-phase state.

Caption: 6-DMAP induced cell cycle arrest.

Induction of Apoptosis

At higher concentrations, 6-DMAP can induce apoptosis, or programmed cell death. This is also linked to its kinase inhibitory activity. The inhibition of survival signaling pathways, which are often dependent on protein kinase activity, can trigger the apoptotic cascade. For instance, in lymphoma cells, treatment with 6-DMAP leads to the downregulation of genes related to cell proliferation and cell cycle progression, ultimately leading to apoptosis. The apoptotic pathway induced by 6-DMAP is thought to involve the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of effector caspases like caspase-3 is a key event in this process.

Caption: 6-DMAP induced apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biochemical effects of 6-DMAP. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of 6-DMAP against a specific protein kinase.

Caption: In vitro kinase inhibition assay workflow.

Materials:

-

Purified protein kinase of interest

-

Specific peptide or protein substrate

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

6-(Dimethylamino)purine stock solution (in DMSO or water)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Reagents: Prepare the kinase reaction buffer, substrate solution, and ATP solution at the desired concentrations.

-

Set up the Reaction: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

-

Add Inhibitor: Add serial dilutions of the 6-DMAP stock solution to the wells. Include a control with no inhibitor (vehicle only).

-

Initiate the Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction. For radioactive assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™, follow the manufacturer's instructions.

-

Quantify Phosphorylation:

-

Radioactive Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the 6-DMAP concentration. Determine the IC50 value, which is the concentration of 6-DMAP that inhibits 50% of the kinase activity.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 6-DMAP on the cell cycle distribution of a cell population.

Caption: Cell cycle analysis workflow.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

6-(Dimethylamino)purine

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of 6-DMAP for the desired duration. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with cold PBS and fix them by slowly adding cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blotting for Cleaved Caspase-3

This protocol outlines the detection of a key apoptosis marker, cleaved caspase-3, in cells treated with 6-DMAP.

Caption: Western blot for cleaved caspase-3 workflow.

Materials:

-

Cell line and culture reagents

-

6-(Dimethylamino)purine

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with 6-DMAP as described previously. Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against cleaved caspase-3, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates the induction of apoptosis. The intensity of the band can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

6-(Dimethylamino)purine is a versatile and potent inhibitor of serine/threonine protein kinases and CDKs. Its ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis has made it an indispensable tool in cell biology research. This technical guide has provided a detailed overview of its biochemical properties, structure, and mechanisms of action, along with practical experimental protocols. By understanding these core aspects, researchers and drug development professionals can better leverage 6-DMAP to unravel complex biological questions and explore its potential in therapeutic applications. Further research to identify its specific kinase targets and to elucidate the precise molecular details of its interactions will undoubtedly continue to expand our understanding of cellular signaling and disease.

References

The Serine/Threonine Kinase Inhibitor 6-DMAP: A Technical Guide to its Inhibition of Germinal Vesicle Breakdown

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germinal vesicle breakdown (GVBD) is a pivotal and universally conserved event in oocyte maturation, marking the resumption of meiosis. This process is orchestrated by a complex network of signaling pathways, primarily driven by the activation of Maturation Promoting Factor (MPF). The purine analog 6-dimethylaminopurine (6-DMAP) has been extensively utilized as a potent inhibitor of GVBD across various species. This technical guide provides an in-depth analysis of the molecular mechanisms underlying 6-DMAP's inhibitory effects, detailed experimental protocols for its application, and a summary of key quantitative data. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mode of action and experimental application.

Introduction